4-(Chloromethyl)-1,1-dimethylcyclohexane
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Oxidation Reactions and Product Formation
Research conducted by Chavanne and Bode (1930) on the action of oxygen on 1,4-dimethylcyclohexane, a related compound, showed that it absorbs oxygen at room temperature in diffused light. This absorption is accelerated by direct sunlight, and at 100°C, it becomes rapid. Among the oxidation products, gases such as CO2, CO, H2, CH4, and C2H6 were identified, alongside liquid and solid phases that included acid products like formic acid and acetic acid, and neutral products such as 1,4-dimethylcyclohexanol-1 (Chavanne & Bode, 1930).
Stereochemistry and Catalytic Transformations
Zhang and Jacobsen (1991) achieved the preparation of trans-1,2-diamino-1,2-dimethylcyclohexane via highly stereoselective olefin oxidation by dinitrogen tetroxide, highlighting the potential of these chemical structures in synthesizing new chiral auxiliaries (Zhang & Jacobsen, 1991).
Gas Hydrate Research
Studies on the stability boundaries of gas hydrates helped by methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane have shown significant pressure reductions from pure methane hydrate by forming structure-H hydrates (Nakamura et al., 2003). This research provides valuable insights into the thermodynamic properties of gas hydrates and their potential applications in energy storage and carbon capture.
Pyrolysis Studies
Gillespie, Gowenlock, and Johnson (1979) explored the pyrolysis of 1,4-dimethylcyclohexane, detailing the complex mixture of products formed through a free-radical chain process. Their findings contribute to understanding the mechanisms behind thermal decomposition processes in organic chemistry (Gillespie, Gowenlock, & Johnson, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1,1-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUMSHCVUAVOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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